右美扑嗪

描述

Chiral Separation and Quantification of Dextromepromazine

Dextromepromazine is a chiral impurity of levomepromazine, a medication used in the management of various psychiatric disorders. The importance of identifying and quantifying such impurities is crucial for pharmaceutical quality control and ensuring the safety and efficacy of the drug products.

Synthesis Analysis

Molecular Structure Analysis

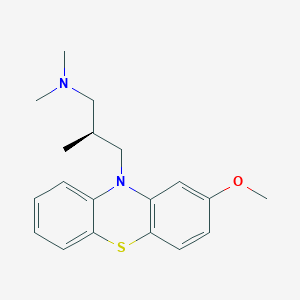

The molecular structure of dextromepromazine is related to that of levomepromazine, with the difference being in the chirality of the compound. The papers do not provide a detailed analysis of the molecular structure but emphasize the separation of enantiomers, which is a critical aspect of understanding the molecular structure in terms of its chirality .

Chemical Reactions Analysis

The chemical reactions involved in the formation of dextromepromazine as an impurity are not detailed in the provided papers. However, the papers describe the analytical methods to detect and quantify this impurity, which indirectly relates to the understanding of its chemical stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dextromepromazine are inferred through the methods used for its separation and quantification. The use of nonaqueous capillary electrophoresis and high-performance liquid chromatography (HPLC) indicates that dextromepromazine has specific properties that allow for its separation based on molecular charge and interaction with chiral selectors .

Case Studies and Method Development

The first paper describes a method using nonaqueous capillary electrophoresis with cyclodextrins as chiral selectors to separate the enantiomers of dextromepromazine. A quality by design-based approach was used to develop and optimize the method, which was validated and applied to the analysis of reference standards and commercial tablets .

The second paper reports on the development of an HPLC method for the determination of dextromepromazine and related substances. The method utilized a chiral column with cellulose tris(4-methylbenzoate) and was validated according to international guidelines. It was applied to the analysis of pharmaceutical products and reference substances, demonstrating its precision and accuracy .

Both studies provide valuable insights into the analytical techniques used for the quality control of levomepromazine, highlighting the importance of detecting and quantifying dextromepromazine as a chiral impurity.

科学研究应用

基于质量设计的测定方法

Niedermeier和Scriba(2017)的一项研究利用了质量设计方法开发了一种毛细管电泳法,用于测定左美扑嗪中的右美扑嗪和左美扑嗪亚砜。该方法经过验证,并应用于药品参考物质和注射溶液的分析,突显了其在确保药品质量和纯度方面的应用(Niedermeier&Scriba,2017)。

左美扑嗪对映体的对映体分离

Niedermeier,Matarashvili,Chankvetadze和Scriba(2018)的另一项研究侧重于在多糖手性柱上对左美扑嗪对映体进行对映体分离。该研究建立了一种确定右美扑嗪的手性和非手性杂质的方法,展示了其在药物分析中的重要性(Niedermeier et al., 2018)。

非水毛细管电泳用于手性杂质测定

Niedermeier和Scriba(2020)探讨了使用非水毛细管电泳分离苯噻嗪的对映体。他们开发了一种确定右美扑嗪作为左美扑嗪的手性杂质的方法,采用了质量设计原则。这种技术对于在制药质量控制中准确地进行药物杂质分析至关重要(Niedermeier & Scriba, 2020)。

安全和危害

The safety data sheet for Dextromepromazine provides information on its safety and hazards . It includes first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Relevant Papers A systematic review on the use of Levomepromazine in palliative symptom control provides evidence for its use . Other papers discuss the chiral separation of four phenothiazines and a quality by design-based approach to a capillary electrokinetic assay for the determination of Dextromepromazine .

属性

IUPAC Name |

(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

CAS RN |

2622-31-3 | |

| Record name | Dextromepromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

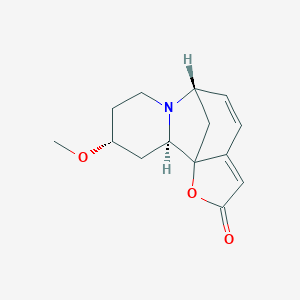

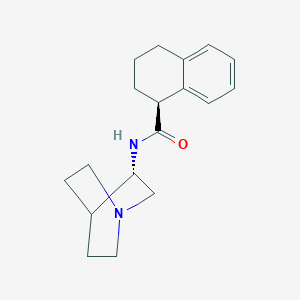

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

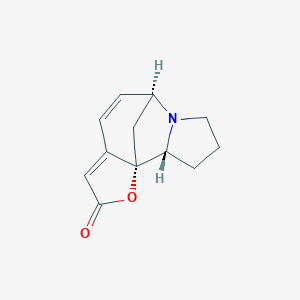

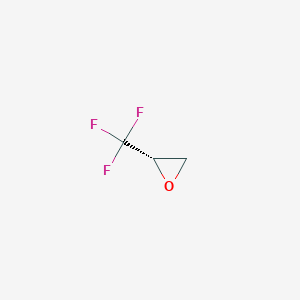

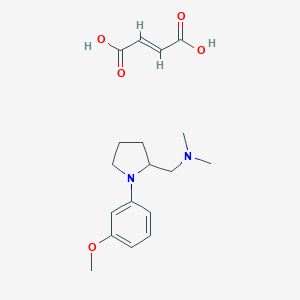

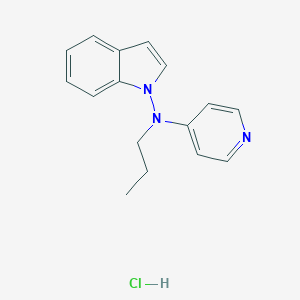

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)

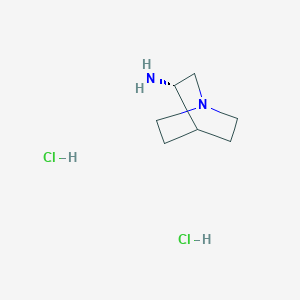

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)